Methyl 4-cyano-3,5-dimethoxybenzoate
Description
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 4-cyano-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H11NO4/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-5H,1-3H3 |
InChI Key |
LULYLEXGEGAASW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C#N)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and research findings for methyl 4-cyano-3,5-dimethoxybenzoate and its analogs:
Chemical Reactivity
- Electron-Withdrawing Effects: The cyano group in this compound is a stronger electron-withdrawing substituent compared to -Cl or -Br. This may enhance reactivity in cross-coupling reactions, as seen in methyl 4-bromo-3,5-dimethoxybenzoate, where the electron-withdrawing ester facilitates Suzuki-Miyaura vinylation .
- Steric Considerations : The 3,5-dimethoxy groups create ortho-ortho' steric hindrance, which slows reactions in bulky substrates. However, substituents like -CN may mitigate this by polarizing the aromatic ring .
Physical Properties
- Crystallography : Methyl 4-acetoxy-3,5-dimethoxybenzoate exhibits a near-planar benzene-ester conformation (4.0° dihedral angle), whereas bulky substituents like -OAc introduce perpendicular orientations (81.5° dihedral angle) . The linear -CN group in the target compound may favor planar geometry.
Preparation Methods
Bromination of 4-Aminobenzoic Acid
The synthesis begins with bromination of 4-aminobenzoic acid using bromine in methanol at 40–50°C, yielding 4-amino-3,5-dibromobenzoic acid. This step achieves regioselective dibromination due to the directing effect of the amino group.
Methoxylation via Alkali Methylate
The dibrominated intermediate undergoes methoxylation with sodium methoxide (10-fold excess) in dimethylformamide (DMF) or dimethylacetamide (DMAc) at reflux (80–100°C) in the presence of Cu₂O. The reaction replaces bromine atoms with methoxy groups, forming 4-amino-3,5-dimethoxybenzoic acid. DMF acts as both solvent and acylating agent, with intermediates undergoing hydrolysis during workup.
Cyanation via Sandmeyer Reaction
The amino group in 4-amino-3,5-dimethoxybenzoic acid is converted to cyano via diazotization followed by treatment with CuCN. The diazonium salt, generated using NaNO₂ and HCl at 0–5°C, reacts with CuCN in aqueous medium to yield 4-cyano-3,5-dimethoxybenzoic acid.
Esterification with Methanol
The carboxylic acid is esterified using methanol and sulfuric acid under reflux (65–70°C) for 6–8 hours, achieving >90% yield. Alternative catalysts like thionyl chloride or DCC/DMAP are also effective but less economical.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, MeOH, 40–50°C | 85% |
| Methoxylation | NaOMe, Cu₂O, DMF, reflux | 78% |
| Cyanation | NaNO₂, HCl, CuCN, 0–5°C | 65% |
| Esterification | MeOH, H₂SO₄, reflux | 92% |
Copper-Mediated Directed C–H Cyanation
Substrate Preparation
Methyl 3,5-dimethoxybenzoate is synthesized via methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate and K₂CO₃ in acetone at 60°C.
Ortho-Selective Cyanation
A Cu/dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) system enables C–H cyanation at the 4-position. Ethyl cyanoformate serves as the cyanating agent in acetonitrile at 150°C under air. The dtbbpy ligand enhances regioselectivity by coordinating to Cu and directing cyanation to the ortho position relative to methoxy groups.
Optimization Insights:
-
AgOAc (20 mol%) accelerates the reaction by facilitating Cu(II)/Cu(III) redox cycles.
-
Exclusion of acetate buffers minimizes side reactions like acetoxylation.
Yield: 84% isolated yield after column chromatography.
Photochemical Nickel-Catalyzed Cyanation
Aryl Halide Precursor
Methyl 3,5-dimethoxy-4-bromobenzoate is prepared via bromination of methyl 3,5-dimethoxybenzoate using NBS (N-bromosuccinimide) in CCl₄ under UV light.
Nickel-Catalyzed Cyanation
A NiI₂/dtbbpy catalytic system with (TMS)₃SiH as a reductant enables cyanation under 390–395 nm LED irradiation. The reaction proceeds via a radical mechanism, with CO (50 bar) enhancing catalytic turnover.
Conditions:
-
Solvent: Toluene
-
Temperature: 50°C
-
Time: 16 hours
Comparison of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Bromination-Methoxylation | High yields, scalable | Multi-step, toxic intermediates | Moderate |
| C–H Cyanation | Atom-economical, fewer steps | High ligand cost | Limited |
| Photochemical Ni | Mild conditions, functional group tolerance | Specialized equipment | Low |
Emerging Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-cyano-3,5-dimethoxybenzoate, and how can reaction conditions be optimized?
- Methodology :
- Esterification : React 4-cyano-3,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux. Monitor reaction completion via TLC or HPLC .
- Yield Optimization : Adjust molar ratios (e.g., 1:5 acid-to-methanol), temperature (60–80°C), and catalyst concentration. Purity is confirmed via recrystallization from ethanol/water mixtures .
- Key Considerations :
- Avoid over-esterification by controlling reaction time (typically 6–12 hours).
- Use anhydrous conditions to minimize hydrolysis of the nitrile group.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the identity and purity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Expect signals for methoxy (δ ~3.8–3.9 ppm), aromatic protons (δ ~7.2–7.5 ppm), and ester carbonyl (δ ~165–170 ppm). The nitrile group does not show protons but may influence aromatic splitting patterns .
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
- Mass Spectrometry : Molecular ion peak at m/z 235 (C₁₁H₁₁NO₄⁺) and fragmentation patterns reflecting loss of methoxy (–OCH₃) or cyano (–CN) groups .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from ethanol. Use SHELXL for refinement, focusing on resolving disorder in methoxy or cyano groups .
- Key Parameters : Report bond lengths (e.g., C≡N: ~1.15 Å) and angles (e.g., O–C–O ester: ~120°) to validate geometry .
- Challenges :
- Twinning or poor crystal quality may require data collection at low temperatures (100 K) .
Q. What strategies address discrepancies between computational and experimental spectroscopic data for this compound?
- Approach :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO or CDCl₃) .
- Validation : Cross-check IR vibrational modes with computed spectra using Gaussian or ORCA software .
Q. How do substituent effects (cyano vs. methoxy) influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insights :
- The electron-withdrawing cyano group activates the ester toward nucleophilic attack, while methoxy groups donate electrons, stabilizing intermediates.
- Experimental Design : Compare reaction rates with analogs (e.g., Methyl 3,5-dimethoxybenzoate) under identical conditions (e.g., hydrolysis in NaOH/EtOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
